7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione
Description
Properties
CAS No. |
1207032-74-3 |
|---|---|
Molecular Formula |
C24H16ClFN4O3 |
Molecular Weight |
462.87 |
IUPAC Name |
7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H16ClFN4O3/c25-18-9-7-15(12-19(18)26)21-28-22(33-29-21)16-6-8-17-20(13-16)27-24(32)30(23(17)31)11-10-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,27,32) |
InChI Key |
CYHDUEUBRRTFFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=C(C=C5)Cl)F)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione represents a novel class of quinazoline derivatives characterized by a unique combination of functional groups. Its structural complexity suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 462.88 g/mol. The structure includes:
- A quinazoline core.
- An oxadiazole ring.
- Substituents such as a 4-chloro-3-fluorophenyl group and a phenethyl moiety.
Preliminary studies indicate that this compound may interact with various biological targets, particularly kinases and receptors involved in cell signaling pathways. The presence of halogenated groups is expected to enhance its binding affinity and selectivity towards these targets.
Potential Mechanisms
- Kinase Inhibition : The compound may inhibit specific kinases that play crucial roles in cell proliferation and survival.
- Apoptosis Modulation : By affecting signaling pathways associated with apoptosis, it could promote programmed cell death in cancer cells.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting this compound may also exhibit such effects.
Biological Activity Studies
Research has shown that derivatives of quinazoline and oxadiazole often possess significant biological activities including anticancer and antimicrobial properties.
Table 1: Biological Activity Comparisons
| Compound Name | Structure | Notable Features |
|---|---|---|
| Compound A | Structure A | Anticancer properties |
| Compound B | Structure B | Antimicrobial activity |
| Compound C | Structure C | Unique halogenated groups |
Case Studies
- Anticancer Activity : In vitro studies have shown that similar quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that quinazoline compounds could inhibit the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway.
- Antimicrobial Properties : Another investigation assessed the antimicrobial efficacy of related oxadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability, suggesting potential for this compound in treating infections.
Research Findings
Recent studies have focused on synthesizing and characterizing various derivatives of the target compound to explore their biological activities further.
Key Findings
- Binding Affinity : Molecular docking studies revealed strong binding interactions with specific kinases, indicating potential for targeted cancer therapy.
- In Vivo Efficacy : Animal model studies are ongoing to evaluate the pharmacokinetics and therapeutic efficacy of the compound in vivo.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Q & A
Q. What are the key synthetic routes for synthesizing 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione?
The synthesis typically involves cyclocondensation of quinazoline precursors with oxadiazole intermediates. Key steps include:
- Oxadiazole formation : Reaction of amidoximes with activated carbonyl derivatives under reflux in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
- Quinazoline functionalization : Coupling the oxadiazole moiety to the quinazoline core via nucleophilic substitution or palladium-catalyzed cross-coupling. Bases such as NaH or K₂CO₃ are critical for deprotonation .
- Purification : Column chromatography or recrystallization is used to isolate the final product. Reaction progress is monitored via TLC or HPLC .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular connectivity and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O in quinazoline-dione) .
- X-ray Crystallography : Resolves crystal structure and confirms stereochemistry in solid state .
Advanced Research Questions
Q. How can researchers optimize reaction yields and purity during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
- Temperature control : Reflux conditions (80–120°C) balance reaction rate and side-product formation .
- Purification strategies : Gradient elution in HPLC or mixed-solvent recrystallization improves purity .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound?
- Substituent variation : Modify the 4-chloro-3-fluorophenyl or phenethyl groups to assess impact on bioactivity .
- Pharmacophore mapping : Computational docking (e.g., AutoDock) identifies critical interactions with targets like kinases or GPCRs .
- Biological assays : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., EGFR tyrosine kinase) .
Q. How can contradictory bioactivity data across studies be resolved?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds .
- Solubility adjustments : Test compounds in DMSO/water mixtures to ensure uniform dissolution .
- Dose-response validation : Replicate experiments with staggered concentrations to confirm dose-dependent effects .
Q. What in vitro models are suitable for evaluating its mechanism of action?
- Enzyme inhibition assays : Measure inhibition of cyclooxygenase (COX) or phosphodiesterase (PDE) using fluorogenic substrates .
- Cell viability assays : Screen against cancer lines (e.g., MCF-7, A549) via MTT or Annexin V staining .
- Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled antagonists for serotonin receptors) .
Q. What computational methods predict binding modes with biological targets?
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over time using GROMACS or AMBER .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
- Pharmacophore modeling : Tools like Schrödinger’s Phase identify essential interaction motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
